molecular formula C23H18N4O3S2 B2474102 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851988-03-9

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2474102
CAS No.: 851988-03-9
M. Wt: 462.54
InChI Key: GDPMGRPOUFJBAV-UHFFFAOYSA-N
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Description

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole core, followed by the introduction of the quinoline and thiophene moieties. The final step usually involves the formation of the carbohydrazide linkage.

  • Step 1: Synthesis of Benzothiazole Core:
    • React 4,7-dimethoxy-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
    • Reaction conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid.
  • Step 2: Introduction of Quinoline Moiety:
    • Couple the benzothiazole derivative with a quinoline precursor using a palladium-catalyzed cross-coupling reaction.
    • Reaction conditions: Use of palladium acetate as a catalyst, with a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
  • Step 3: Introduction of Thiophene Moiety:
    • Perform a similar cross-coupling reaction to introduce the thiophene ring.
    • Reaction conditions: Use of a suitable thiophene precursor, palladium catalyst, and base in DMF.
  • Step 4: Formation of Carbohydrazide Linkage:
    • React the intermediate compound with hydrazine hydrate to form the carbohydrazide linkage.
    • Reaction conditions: Reflux in ethanol.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Major products: Oxidized derivatives with potential changes in biological activity.
  • Reduction:
    • Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Major products: Reduced derivatives with altered electronic properties.
  • Substitution:
    • The compound can undergo nucleophilic or electrophilic substitution reactions.
    • Common reagents: Halogens, alkylating agents, or nucleophiles like amines.
    • Major products: Substituted derivatives with modified functional groups.

Scientific Research Applications

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique electronic and photophysical properties.
  • Biology:
    • Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
  • Medicine:
    • Explored as a potential drug candidate for various diseases.
    • Studied for its interactions with biological targets such as enzymes and receptors.
  • Industry:
    • Used in the development of advanced materials with specific properties.
    • Potential applications in the field of organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to form specific interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • Benzothiazole Derivatives:
    • Compounds with similar benzothiazole cores but different substituents.
    • Examples: 2-aminobenzothiazole, 2-mercaptobenzothiazole.
  • Quinoline Derivatives:
    • Compounds with quinoline cores and various functional groups.
    • Examples: Chloroquine, quinine.
  • Thiophene Derivatives:
    • Compounds with thiophene rings and different substituents.
    • Examples: Thiophene-2-carboxylic acid, 2,5-dimethylthiophene.

Uniqueness: N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is unique due to its combination of benzothiazole, quinoline, and thiophene moieties, which confer distinct electronic, photophysical, and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-29-17-9-10-18(30-2)21-20(17)25-23(32-21)27-26-22(28)14-12-16(19-8-5-11-31-19)24-15-7-4-3-6-13(14)15/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMGRPOUFJBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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